8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde 8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 136906-08-6
VCID: VC21183883
InChI: InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3
SMILES: CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O
Molecular Formula: C19H26N2O
Molecular Weight: 298.4 g/mol

8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde

CAS No.: 136906-08-6

Cat. No.: VC21183883

Molecular Formula: C19H26N2O

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

8-(Di-n-propylamino)-6,7,8,9-tetrahydro-3H-benz(e)indole-1-carbaldehyde - 136906-08-6

Specification

CAS No. 136906-08-6
Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
IUPAC Name 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-1-carbaldehyde
Standard InChI InChI=1S/C19H26N2O/c1-3-9-21(10-4-2)16-7-5-14-6-8-18-19(17(14)11-16)15(13-22)12-20-18/h6,8,12-13,16,20H,3-5,7,9-11H2,1-2H3
Standard InChI Key DSEPKSLFXGYPIU-UHFFFAOYSA-N
SMILES CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O
Canonical SMILES CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC=C3C=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator